

In-Depth Spectroscopic Analysis of 3-Amino-5-tert-butylisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-tert-butylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-Amino-5-tert-butylisoxazole**. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry, drug development, and organic synthesis in the unambiguous identification and characterization of this compound.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for **3-Amino-5-tert-butylisoxazole** are depicted in the diagram below. This standardized numbering is used for the assignment of NMR signals.

Caption: Molecular structure of **3-Amino-5-tert-butylisoxazole** with atom numbering.

^1H NMR Spectral Data

The ^1H NMR spectrum of **3-Amino-5-tert-butylisoxazole** exhibits distinct signals corresponding to the different proton environments in the molecule. The data, acquired in deuterated chloroform (CDCl_3), is summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.34	Singlet	1H	H4
4.17	Broad Singlet	2H	NH ₂
1.29	Singlet	9H	C(CH ₃) ₃

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom of **3-Amino-5-tert-butylisoxazole** in deuterated chloroform (CDCl₃) are presented in the following table.

Chemical Shift (δ) ppm	Assignment
178.6	C5
162.8	C3
89.9	C4
32.5	C(CH ₃) ₃
28.3	C(CH ₃) ₃

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the general procedure for acquiring high-quality NMR spectra of **3-Amino-5-tert-butylisoxazole**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **3-Amino-5-tert-butylisoxazole**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data presented in this guide were acquired on a standard 400 MHz NMR spectrometer.
- Tune and shim the spectrometer to ensure optimal resolution and lineshape.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range of approximately 0 to 200 ppm.

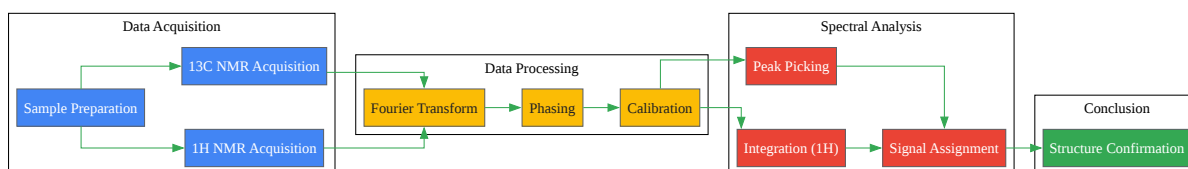
5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

- Integrate the signals in the ^1H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with known data for similar structures.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the structural elucidation of **3-Amino-5-tert-butylisoxazole** using NMR spectroscopy.



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Caption: General workflow for NMR data acquisition, processing, and analysis.

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